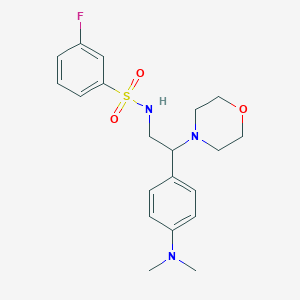

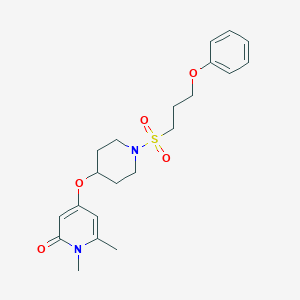

![molecular formula C21H25BrN4OS B2750919 N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476441-84-6](/img/structure/B2750919.png)

N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic compound. It is a derivative of adamantane, a type of diamondoid, which are nanoscale substructures of the diamond lattice . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the adamantane structure, the creation of the 1,2,4-triazole ring, and the introduction of the various substituents . The exact synthesis process for this specific compound isn’t available in the retrieved resources.Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the adamantane structure, the 1,2,4-triazole ring, and the various substituents. The adamantane structure is characterized by a high degree of symmetry , while the 1,2,4-triazole ring is a type of heterocyclic compound .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Activity

Synthesis and Biological Activity

A study by Al-Abdullah et al. (2014) on related adamantyl-1,2,4-triazole derivatives reports the synthesis of novel compounds with potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Additionally, some derivatives exhibited good anti-inflammatory activity against carrageenan-induced paw edema in rats, suggesting potential applications in treating infections and inflammation (Al-Abdullah et al., 2014).

Material Science Applications

Synthesis and Characterization of Polymers

Research by Chern et al. (1998) and Liaw et al. (1999) explored the synthesis of new polyamides and polyimides containing adamantyl moieties, which showed high thermal stability and unique properties suitable for advanced material applications. These studies contribute to the development of new materials with potential applications in various industries, including electronics and coatings (Chern et al., 1998); (Liaw et al., 1999).

Catalysis and Chemical Synthesis

Catalytic Applications

A study by Lysenko et al. (2019) described the use of 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid in the synthesis of a MoVI oxide organic hybrid, showcasing its application as a catalyst for a broad scope of catalytic oxidation reactions. This highlights the compound's utility in enhancing reaction efficiencies and developing sustainable chemical processes (Lysenko et al., 2019).

Quantum Chemical Analysis and Noncovalent Interaction Studies

Insights from Crystallography and Quantum Analysis

Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives provided quantitative assessments of noncovalent interactions using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This study offers deep insights into the molecular structure and interaction patterns, which are crucial for the rational design of new compounds with desired properties (El-Emam et al., 2020).

Propiedades

IUPAC Name |

N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN4OS/c1-28-20-25-24-18(26(20)17-4-2-16(22)3-5-17)12-23-19(27)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIHNYDZERHMMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

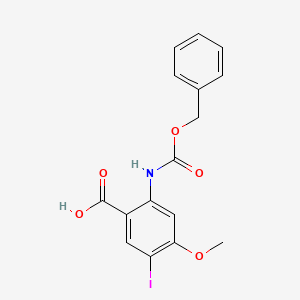

![3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2750838.png)

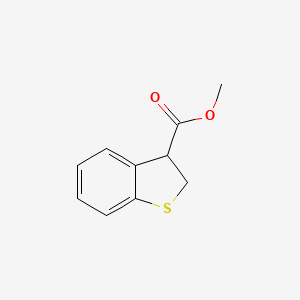

![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)

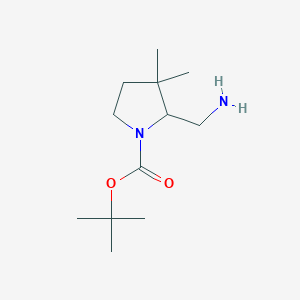

![N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2750844.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2750845.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2750848.png)

![6-amino-7H-benzo[e]perimidin-7-one](/img/structure/B2750849.png)